2-Bromo-6-methylbenzaldehyde
Overview
Description
2-Bromo-6-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the sixth position. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 6-methylbenzaldehyde using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted benzaldehydes.
Oxidation Reactions: 2-Bromo-6-methylbenzoic acid.
Reduction Reactions: 2-Bromo-6-methylbenzyl alcohol.
Scientific Research Applications
2-Bromo-6-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylbenzaldehyde involves its reactivity with various molecular targets. The bromine atom and the aldehyde group play crucial roles in its chemical behavior. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. Additionally, the aldehyde group can undergo oxidation or reduction, leading to the formation of different products .
Comparison with Similar Compounds
- 2-Bromo-4-methylbenzaldehyde
- 5-Bromo-2-methylbenzaldehyde
- 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde
Comparison: 2-Bromo-6-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. For instance, the position of the bromine atom influences the compound’s electrophilicity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-bromo-6-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOIJJANJVWLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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